molecular formula C11H13NO2 B13688034 5-(tert-Butyl)benzisoxazol-3(2H)-one CAS No. 36238-84-3

5-(tert-Butyl)benzisoxazol-3(2H)-one

Cat. No.: B13688034
CAS No.: 36238-84-3
M. Wt: 191.23 g/mol
InChI Key: MXYPMCZZYDAVJG-UHFFFAOYSA-N
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Description

5-(tert-Butyl)benzisoxazol-3(2H)-one is an organic compound that belongs to the class of benzisoxazoles It is characterized by the presence of a tert-butyl group attached to the benzene ring and an isoxazole ring fused to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butyl)benzisoxazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrobenzaldehyde with tert-butylamine, followed by cyclization using a dehydrating agent such as phosphorus oxychloride. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butyl)benzisoxazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or substituted benzisoxazoles.

Scientific Research Applications

5-(tert-Butyl)benzisoxazol-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)benzisoxazol-3(2H)-one involves its interaction with specific molecular targets. The isoxazole ring can participate in hydrogen bonding and π-π interactions, allowing it to bind to enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The tert-butyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 5,7-Di-tert-butyl-3-phenylbenzo[d]oxazol-3-ium tetrafluoroborate
  • 3,6-Di-tert-butyl-9-phenylacridine-10-tetrafluoroborate

Uniqueness

5-(tert-Butyl)benzisoxazol-3(2H)-one is unique due to its specific substitution pattern and the presence of the isoxazole ring. This structure imparts distinct chemical and biological properties compared to other benzisoxazoles or related compounds. Its tert-butyl group provides steric hindrance, which can influence its reactivity and interactions with other molecules.

Properties

CAS No.

36238-84-3

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

5-tert-butyl-1,2-benzoxazol-3-one

InChI

InChI=1S/C11H13NO2/c1-11(2,3)7-4-5-9-8(6-7)10(13)12-14-9/h4-6H,1-3H3,(H,12,13)

InChI Key

MXYPMCZZYDAVJG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)ONC2=O

Origin of Product

United States

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